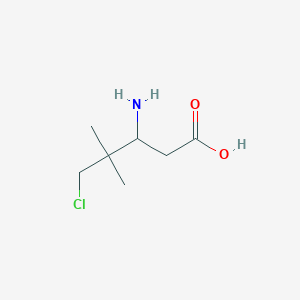![molecular formula C23H12N2O2 B14223308 2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-55-0](/img/structure/B14223308.png)
2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ethynyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method includes the use of electrophilic aromatic substitution reactions to introduce the nitrophenyl and ethynyl groups onto the benzene ring . The reaction conditions often require the presence of strong electrophiles and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and strong acids (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoic acid derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile: Characterized by its unique combination of nitrophenyl and ethynyl groups.
3-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile: Similar structure but with different positioning of the ethynyl groups.
4-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile: Another variant with different positioning of functional groups.
Uniqueness
This compound stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
823227-55-0 |
|---|---|
Fórmula molecular |
C23H12N2O2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(3-nitrophenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C23H12N2O2/c24-17-22-10-4-3-9-21(22)15-14-20-8-2-1-7-19(20)13-12-18-6-5-11-23(16-18)25(26)27/h1-11,16H |
Clave InChI |
YILOXNMIVNGGPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)[N+](=O)[O-])C#CC3=CC=CC=C3C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)




![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
![2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B14223296.png)

![4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid](/img/structure/B14223306.png)




